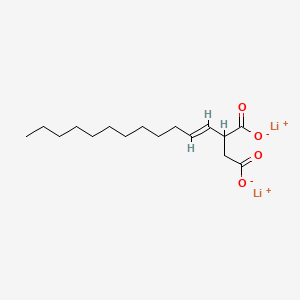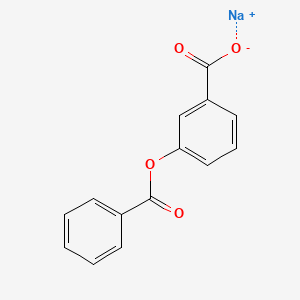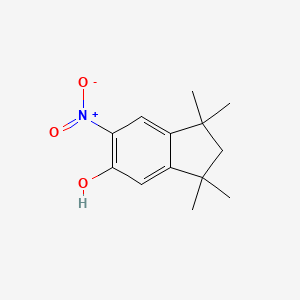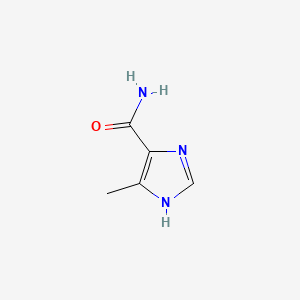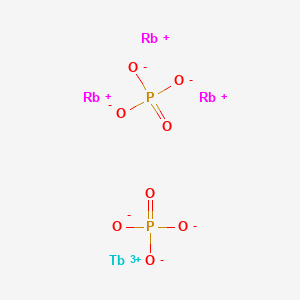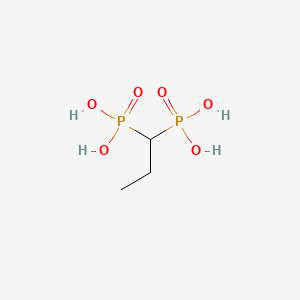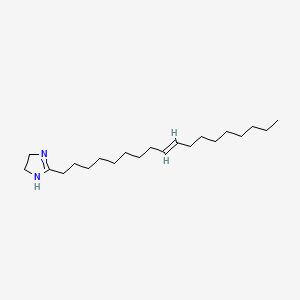
Didodecylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Didodecylammonium bromide can be synthesized through the reaction of dodecylamine with dodecyl bromide in the presence of a solvent such as ethanol . The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Didodecylammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or other halides. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield didodecylamine and water .
Scientific Research Applications
Didodecylammonium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanomaterials, such as gold nanoclusters and nanocubes.
Biology: The compound is employed in the preparation of vesicles and micelles for drug delivery systems.
Medicine: It has been studied for its potential anticancer properties and its ability to interact with DNA.
Mechanism of Action
The mechanism of action of didodecylammonium bromide involves its interaction with the phospholipid membranes of microorganisms, leading to disruption of the membrane structure and subsequent cell lysis . This makes it effective as a disinfectant and antimicrobial agent. Additionally, its ability to form micelles and vesicles allows it to encapsulate and deliver drugs to specific targets within the body .
Comparison with Similar Compounds
Similar Compounds
Didodecyldimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Didecyldimethylammonium chloride: Used as a disinfectant and has similar antimicrobial properties.
Uniqueness
Didodecylammonium bromide is unique due to its specific molecular structure, which allows it to form stable micelles and vesicles. This property makes it particularly useful in applications requiring the encapsulation and delivery of active compounds .
Properties
CAS No. |
24447-63-0 |
|---|---|
Molecular Formula |
C24H52BrN |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
didodecylazanium;bromide |
InChI |
InChI=1S/C24H51N.BrH/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2;/h25H,3-24H2,1-2H3;1H |
InChI Key |
UNAFTICPPXVTTN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH2+]CCCCCCCCCCCC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B12654203.png)
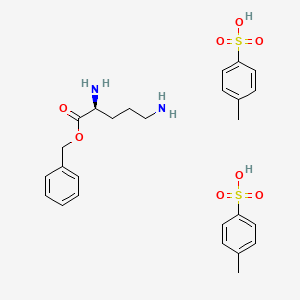
![10,11,21,22,23,24,25,26-Octachloro-3,3,7,7,14,14,18,18-octakis-phenyl-3,7,14,18-tetraphosphoniatricyclo[18.2.2.29,12]hexacosa-1(22),9(26),10,12(25),20,23-hexaene](/img/structure/B12654208.png)
